molecular formula C17H17N3O4S B2678949 2-(3,4-dimethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 946357-71-7

2-(3,4-dimethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No. B2678949
CAS RN: 946357-71-7
M. Wt: 359.4
InChI Key: KVPAYVDMXNFTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of thiazolopyrimidine derivatives, including compounds similar to the one , has been explored for their potential as anti-inflammatory and analgesic agents. Researchers synthesized a series of novel heterocyclic compounds by initiating reactions with precursors like visnagenone–ethylacetate and khellinone–ethylacetate, leading to the formation of various thiazolopyrimidines with significant COX-2 selectivity and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Moreover, the role of such compounds in antimicrobial activity has been documented, indicating the versatility of thiazolopyrimidines in therapeutic applications. Bondock et al. (2008) utilized key intermediates for the synthesis of new heterocycles, demonstrating antimicrobial efficacy, highlighting the chemical versatility and potential pharmaceutical applications of these molecules (Bondock, Rabie, Etman, & Fadda, 2008).

Potential Therapeutic Uses

Compounds derived from thiazolopyrimidine scaffolds have shown promise in various therapeutic areas, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The synthesis of specific thiazolopyrimidine derivatives has led to compounds with potent in vitro cytotoxic activity against a range of cancer cell lines, indicating their potential as anticancer agents. For example, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and tested for their anticancer activity, showing appreciable growth inhibition in several cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Additionally, the design and synthesis of thiazolopyrimidine derivatives for antinociceptive (pain-relieving) and anti-inflammatory properties have been explored, showing significant activities in various models. This underscores the potential of these compounds in developing new treatments for pain and inflammation (Selvam, Karthik, Palanirajan, & Ali, 2012).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-15(16(22)20-6-7-25-17(20)18-10)19-14(21)9-11-4-5-12(23-2)13(8-11)24-3/h4-8H,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPAYVDMXNFTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.